molecular formula C14H9FN2 B11883803 2-(2-Fluorophenyl)quinazoline

2-(2-Fluorophenyl)quinazoline

Cat. No.: B11883803
M. Wt: 224.23 g/mol
InChI Key: QFXBNKCKCSUFDX-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Quinazoline (B50416) Chemistry

Quinazoline chemistry dates back to the 19th century, with the first synthesis of the parent quinazoline molecule. arabjchem.org Early research focused on understanding the fundamental reactivity and properties of this bicyclic heterocycle, which is a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring quinazoline alkaloids and the development of synthetic methodologies to create a vast library of derivatives. arabjchem.org

Significance of the 2-Arylquinazoline Scaffold in Medicinal Chemistry and Related Fields

The 2-arylquinazoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govekb.eg Derivatives of 2-arylquinazoline have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govmdpi.com

The significance of this scaffold lies in its ability to interact with various biological targets, such as enzymes and receptors. The planar aromatic nature of the quinazoline core, combined with the conformational flexibility of the 2-aryl substituent, allows for precise tuning of binding affinities and selectivities. The presence of nitrogen atoms in the quinazoline ring provides sites for hydrogen bonding, a crucial interaction in drug-receptor binding.

The introduction of a fluorine atom onto the phenyl ring at the 2-position, as seen in 2-(2-fluorophenyl)quinazoline, further enhances its potential. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influence its metabolic stability, and improve its pharmacokinetic profile, such as membrane permeability and binding affinity. mdpi.com

Current Research Landscape and Emerging Trends for this compound Analogues

Current research on this compound and its analogues is vibrant and multifaceted. A major trend involves the synthesis of novel derivatives and their evaluation for a range of therapeutic applications. For instance, researchers are actively exploring their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth and proliferation. nih.gov

Another emerging area is their application in the development of new antitrypanosomal and antileishmanial agents, addressing the need for more effective treatments for these parasitic diseases. rsc.orgrsc.org The 2-arylquinazoline scaffold is being functionalized with various pharmacophores to enhance potency and selectivity against these parasites. rsc.org

Furthermore, the unique photophysical properties of some 2-arylquinazoline derivatives are being investigated for their potential use in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The strategic placement of the fluorine atom can influence the emission wavelengths and quantum yields of these materials.

Several synthetic strategies have been developed to access this compound and its derivatives. These methods often involve the cyclization of anthranilamides with appropriate benzaldehyde (B42025) or benzoic acid precursors. For example, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization has been reported as an efficient route. nih.govacs.org

Below is a table summarizing some of the key research findings related to this compound and its analogues:

Compound/Analogue Research Focus Key Findings Citation
2-(2-Fluorophenyl)quinazolin-4(3H)-oneSynthesisObtained as a white solid with a 92% yield. nih.govacs.org
2-(2-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-oneSynthesis and Anti-inflammatory ActivitySynthesized and evaluated for potential anti-inflammatory properties. ijfmr.com
2-Aryl-4-aminoquinazoline SeriesAntichagasic ActivityIdentified as having efficacy in an in vivo model of Trypanosoma cruzi infection. acs.org
2-Arylquinazolines with Alkyl-polyamine MotifsAntileishmanial AgentsShowed potent activity against Leishmania donovani. rsc.org
6,7-Disubstituted-2-(3-fluorophenyl)quinazolinoneAnticancer ActivitySignificantly inhibited oral squamous cell carcinoma cell viability. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

2-(2-fluorophenyl)quinazoline

InChI

InChI=1S/C14H9FN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

QFXBNKCKCSUFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Principles for 2 2 Fluorophenyl Quinazoline Derivatives

Influence of Substituent Positionality on the Quinazoline (B50416) Scaffold

Substitutions around the quinazoline core are critical determinants of biological activity. biomedres.us The nature of the substituent, its steric and electronic properties, and its position dictate the compound's therapeutic potential. mdpi.com

C-2 Position: The C-2 position is a common site for modification. The bulkiness of the substituent at this position can force the molecule to adopt a different binding conformation compared to other quinazoline compounds. researchgate.net For instance, substituting the C-2 position with alkyl or heteroaryl groups can enhance inhibitory activity against certain targets. nih.gov In some series, a phenyl group at the C-2 position is considered essential for activity. rsc.org In the development of tankyrase inhibitors, different hydrophobic groups at the C-2 position, such as methyl, isobutyl, and phenyl, have been explored. biorxiv.org Furthermore, para-substitution on a C-2 phenyl ring can increase potency by up to 10-fold in certain inhibitor classes. biorxiv.org

C-3 Position: The C-3 position is also crucial for activity. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov For example, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at C-3 are important for the anti-proliferative activity of certain quinazolinone derivatives. rsc.org

C-4 Position: The C-4 position frequently accommodates substitutions that influence potency and selectivity. In some multi-target inhibitors, the VEGFR-2 binding site appears more accommodating to bulky groups at the C-4 position of the quinazoline scaffold than the EGFR binding site. nih.gov The introduction of 4-anilino moieties is a common strategy, and further substitution on this group can enhance activity. mdpi.com For antimicrobial applications, an amine or substituted amine at the 4th position can improve activity. nih.gov

C-6 Position: The C-6 position, located on the benzene (B151609) ring portion of the scaffold, is another key site for modification. The presence of a halogen at this position can significantly enhance anticonvulsant activity. who.int In some anti-inflammatory quinazolines, substitution with a chlorine atom at C-6 resulted in good activity. encyclopedia.pub For certain kinase inhibitors, the introduction of morpholine (B109124) alkoxy substituents at the C-6 and C-7 positions can lead to a different binding mode compared to established drugs. mdpi.com

C-8 Position: Substitution at the C-8 position has also been shown to improve potency. In a series of quinazolin-4-one based tankyrase inhibitors, substitutions at C-8 improved the potency of nicotinamide (B372718) site binding. biorxiv.orgresearchgate.net Similar to the C-6 position, a methyl group at C-8 has been associated with good anti-inflammatory activity in some derivatives. encyclopedia.pub

The following table summarizes the impact of substitutions at various positions on the quinazoline scaffold based on selected studies.

PositionSubstituent TypeObserved EffectTarget/ActivityCitation
C-2 Bulky groupsForces molecule to flip in active siteAnticancer researchgate.net
C-2 para-substituted phenylUp to 10-fold increase in potencyTankyrase Inhibition biorxiv.org
C-3 Substituted aromatic ringEssential for activityAntimicrobial nih.gov
C-4 Bulky groupsMore accommodated by VEGFR-2 than EGFRKinase Inhibition nih.gov
C-6 Halogen (e.g., Fluoro)Enhanced activityAnticonvulsant who.int
C-8 Various substituentsImproved potencyTankyrase Inhibition biorxiv.orgresearchgate.net

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. In the context of 2-phenylquinazoline (B3120039) derivatives, the fluorine atom on the phenyl ring plays a significant role in influencing pharmacokinetic and pharmacodynamic properties. ontosight.aiacs.org

The fluorine atom's high electronegativity and small size allow it to alter a molecule's polarity, lipophilicity, metabolic stability, and binding interactions without adding significant steric bulk. ontosight.aiacs.org For instance, the presence of a fluorine atom in the phenyl ring of N-[2-(2-Fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide is suggested to contribute to its biological activity by influencing these properties. ontosight.ai

In some series of indole-amino-quinazolines, the presence of small lipophilic substituents like fluorine in the para position of the benzene rings at both C-2 and C-4 of the quinazoline core led to increased antiproliferative activity. nih.gov Similarly, replacing a hydroxyl group with fluorine on a phenyl ring attached to a thiazolidinone moiety in certain quinazolinone hybrids resulted in more potent analogues, a concept attributed to increased hydrophobicity and permeability. rsc.org Theoretical studies have suggested that intramolecular interactions, such as a non-classical hydrogen bond between fluorine atoms and aromatic hydrogens, could stabilize certain conformations, which may in turn affect biological activity. semanticscholar.org

Beyond the initial placement of the 2-fluorophenyl group, further substitutions on this moiety can fine-tune the activity of the parent compound. The electronic and steric nature of these peripheral substituents can lead to enhanced potency and selectivity.

For example, the introduction of a chlorine atom to the fluorophenyl ring, creating a 3-chloro-4-fluorophenyl group, has been utilized in the design of potent kinase inhibitors. nih.gov A novel quinazoline derivative, 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, was synthesized via Suzuki-Miyaura reactions, demonstrating the chemical tractability of modifying this peripheral ring. researchgate.net In a series of antihypertensive quinazolinone derivatives, the substitution of electron-withdrawing groups like chlorine on the phenyl ring attached to the quinazolinone moiety was shown to increase activity. tandfonline.com This highlights the importance of the electronic properties of substituents on the peripheral phenyl ring. tandfonline.com

The following table presents examples of peripherally substituted 2-fluorophenyl quinazoline derivatives and their associated activities.

Base ScaffoldPeripheral Substitution on 2-Fluorophenyl RingAssociated Activity/TargetCitation
Quinazolin-4-amine3-chloro-4-fluoroSkin barrier enhancement nih.gov
Quinazoline3-chloro-4-fluoroKinase inhibition (EGFR-TKD) researchgate.net
Quinazolin-4(3H)-one3-chloro-4-fluoroAntihypertensive tandfonline.com

Rational Drug Design Strategies based on the 2-(2-Fluorophenyl)quinazoline Framework

The this compound scaffold serves as a valuable starting point for the development of novel therapeutics through various rational drug design strategies. nih.govacs.org These approaches aim to optimize the lead compound's properties by systematically modifying its structure.

Bioisosteric replacement and scaffold hopping are powerful strategies in modern medicinal chemistry for discovering novel lead compounds. preprints.orgtandfonline.com Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This approach can significantly alter properties like size, shape, electron density, lipophilicity, and reactivity, which in turn impacts biological activity, target selectivity, and toxicity. preprints.orgnih.gov For example, the replacement of a carbon atom with a sulfur atom in certain quinazoline analogues was explored to develop new anti-inflammatory agents. preprints.orgnih.gov In another study, a series of isoquinoline-tethered quinazoline derivatives were synthesized via bioisosteric replacement to improve selectivity for the HER2 kinase over EGFR. rsc.orgrsc.org

Scaffold hopping involves replacing the core molecular framework of a compound with a different, but functionally equivalent, scaffold to identify new chemical series with improved properties. nih.gov This technique was successfully used to transition from a quinoline (B57606) core to a quinazoline core in the search for NorA efflux pump inhibitors, resulting in the identification of potent 2-arylquinazoline analogues. nih.gov Similarly, a scaffold hopping approach was used to identify quinazoline-containing compounds as potent histamine (B1213489) H4 receptor inverse agonists, starting from quinoxaline-based fragments. acs.org This strategy has also been applied to develop novel VEGFR2 inhibitors based on the quinazoline framework. researchgate.net

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical for its interaction with biological targets. Conformational analysis of quinazolinone derivatives has revealed that specific spatial arrangements are necessary for activity. nih.gov For instance, aryl rings substituted with certain groups can improve binding to microtubules, and compounds with specific chiral features often exhibit greater activity. nih.gov

The presence of fluorine atoms can have a profound impact on the conformational preferences of a molecule. semanticscholar.org Theoretical studies on fluorinated quinazoline derivatives have been conducted to determine their most stable conformations and to find correlations between conformational changes and biological activity. semanticscholar.org Stereochemistry is also a key consideration, as biological systems are chiral and often interact differently with different enantiomers of a drug. The designation of a compound as a specific stereoisomer, such as (R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, highlights the importance of a specific three-dimensional arrangement for its biological function. ontosight.ai

Development of this compound-Based Hybrid Molecules

The strategy of creating hybrid molecules, which involves combining two or more pharmacophores into a single chemical entity, has emerged as a powerful approach in drug design. This method aims to develop novel compounds with potentially enhanced affinity, improved efficacy, or the ability to interact with multiple biological targets simultaneously. In the context of the this compound scaffold, researchers have explored its hybridization with various heterocyclic and acyclic moieties to create innovative therapeutic agents, primarily in the field of oncology.

One prominent area of investigation involves the synthesis of indole-aminoquinazoline hybrids. mdpi.comnih.gov In a notable study, a series of these hybrids were prepared by linking 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. mdpi.com The resulting compounds were evaluated for their cytotoxic effects against several human cancer cell lines. The combination of a 2-(4-fluorophenyl) ring on the quinazoline moiety with either a 3-chlorophenyl or another 4-fluorophenyl ring on the indole (B1671886) framework led to compounds with significant activity. mdpi.comnih.gov Specifically, compounds 4f and 4g demonstrated notable cytotoxicity against epithelial colorectal adenocarcinoma (Caco-2) and hepatocellular carcinoma (C3A) cells. mdpi.com These two hybrids were also found to be potent inhibitors of the epidermal growth factor receptor (EGFR), with IC₅₀ values comparable to the established drug gefitinib. mdpi.comnih.gov

Cytotoxicity and EGFR Inhibition of Indole-Aminoquinazoline Hybrids. mdpi.comnih.gov
CompoundStructure DescriptionTarget Cell LineLC₅₀ (µM)EGFR IC₅₀ (nM)
4fIndole moiety with 3-chlorophenyl group; Quinazoline moiety with 2-(4-fluorophenyl) groupCaco-2-52.5
4gIndole moiety with 4-fluorophenyl group; Quinazoline moiety with 2-(4-fluorophenyl) groupCaco-26.4640.7
Gefitinib (Reference)-Caco-227.9138.9

Another successful hybridization strategy involves combining the quinazolin-4(3H)-one core with 4-thiazolidinone, another pharmacologically significant heterocycle. isciii.es Researchers have designed and synthesized a series of N-(2-(4-fluorophenyl)-4-oxo-5-(arylidene)thiazolidin-3-yl)-4-(4-oxo-2-(4-substituted phenyl)quinazolin-3(4H)-yl) benzamides. isciii.es This design links the two heterocyclic systems through a benzamide (B126) bridge. The resulting hybrids were screened for their in vitro anticancer activity against human breast (MCF-7) and lung (A549) cancer cell lines, showing that the combination of these pharmacophores can lead to potent cytotoxic agents. isciii.es

The development of quinazolinone-amino acid hybrids represents a further extension of this concept, aiming to create dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com These molecules were designed by joining a 6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl nucleus with various L-amino acids. mdpi.com The inclusion of the amino acid moiety was intended to provide additional hydrogen bonding interactions within the target protein's binding site. Several of these hybrids, such as those derived from L-alanine (B ) and L-isoleucine (D ), were synthesized and evaluated. mdpi.com

Quinazolinone-Amino Acid Hybrids and their Properties. mdpi.com
CompoundAmino Acid MoietyMolecular FormulaMelting Point (°C)
AGlycineC₁₇H₁₄F₂N₄O₂236–238
BL-AlanineC₁₇H₁₄F₂N₄O₂238–240
DL-IsoleucineC₂₀H₂₀F₂N₄O₂248–250
FL-CysteineC₁₇H₁₄F₂N₄O₂S220–222

Furthermore, hybrid molecules have been created by incorporating a thiosemicarbazone moiety. tjpr.org An example is the compound N-(2-fluorophenyl)-2-(2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetyl)hydrazine-1-carbothioamide (VIIIb ), which was synthesized and tested for its cytotoxic effects on MCF-7 and HCT116 cancer cells, demonstrating moderate activity. tjpr.org Similarly, quinazolinone derivatives have been linked to other moieties through imino groups. The compound (E)-2-((4-(((2-fluorophenyl)imino)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one (5f ) was synthesized and evaluated as an EGFR-TK inhibitor, highlighting the versatility of the fluorophenyl group in molecular design. nih.gov

Mechanistic Investigations into Biological Activities of 2 2 Fluorophenyl Quinazoline Analogues

Modulation of Key Biological Targets

The therapeutic potential of 2-(2-fluorophenyl)quinazoline derivatives often stems from their ability to interact with and modulate the function of key biological macromolecules. These interactions can lead to the inhibition of enzymes crucial for disease progression or the modulation of receptor signaling pathways.

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a pivotal role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. globalresearchonline.net Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. globalresearchonline.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events promoting cell proliferation and survival. globalresearchonline.netnih.gov Overexpression or mutation of EGFR is implicated in various cancers. nih.gov Several this compound analogues have been investigated as EGFR inhibitors. nih.govnih.gov For instance, a series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity. nih.gov One of the most potent compounds, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k), exhibited a half-maximal inhibitory concentration (IC50) of 10 nM against wild-type EGFR. nih.gov Molecular docking studies suggest that this compound interacts with key amino acid residues in the ATP-binding site of EGFR, including R817 and T830, through hydrogen bonding. nih.gov

Angiokinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. globalresearchonline.netnih.gov The ability to inhibit VEGFR-2 is a valuable strategy in cancer therapy. nih.gov Some quinazoline (B50416) derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.govrsc.org For example, certain quinazoline-based compounds have shown low nanomolar inhibition of both EGFR and VEGFR-2. nih.gov This multi-targeted approach can offer advantages in overcoming drug resistance mechanisms. nih.gov

CompoundTargetInhibitory Activity (IC50)Reference
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k)EGFRwt-TK10 nM nih.gov
Quinazoline-azole hybrid 57EGFR-20.103 ± 0.005 µM nih.gov
Quinazoline-azole hybrid 57VEGFR-20.069 ± 0.003 µM nih.gov

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes. unife.it They are significant drug targets for a wide range of diseases.

Alpha-1 Adrenoceptor Antagonism: Alpha-1 adrenoceptors are GPCRs that are involved in the regulation of blood pressure. ekb.eg Quinazoline derivatives have been historically recognized for their antihypertensive properties, acting as antagonists at these receptors. ekb.eg

Histamine (B1213489) H4 Receptor Inverse Agonism: The histamine H4 receptor (H4R) is a GPCR primarily expressed on immune cells and is involved in inflammatory responses. nih.gov Inverse agonists are a class of ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. nih.gov Researchers have identified quinazoline-containing compounds that act as potent inverse agonists at the human H4R. nih.gov For example, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine was discovered as a potent human H4R inverse agonist with a pKi of 8.12. nih.gov Such compounds hold potential for the treatment of inflammatory conditions. nih.gov

Other Enzyme Inhibition

Beyond kinases and GPCRs, this compound analogues have been shown to inhibit other classes of enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. science.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. science.gov Certain pyrido[2,3-b]pyrazine (B189457) derivatives, which share structural similarities with quinazolines, have demonstrated selective inhibition of both AChE and BuChE. science.gov

Tyrosinase: Tyrosinase is the key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Consequently, tyrosinase inhibitors are of great interest for dermatological and cosmetic applications. nih.gov 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) has been identified as a novel tyrosinase inhibitor. nih.gov It was found to inhibit the diphenolase activity of tyrosinase with an IC50 value of 120 µM. nih.gov Kinetic studies revealed that it acts as a reversible mixed-type inhibitor. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine 6fAChE0.899 ± 0.10 μM science.gov
2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ)Tyrosinase (diphenolase activity)120 ± 2 μM nih.gov

Cellular and Molecular Pathways Affected by this compound Derivatives

The interaction of this compound analogues with their molecular targets ultimately translates into observable effects on cellular processes. These compounds have been shown to influence cell cycle progression and induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Evasion of apoptosis is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells.

Derivatives of this compound have demonstrated the ability to induce apoptosis through various mechanisms. nih.govspandidos-publications.com The induction of apoptosis is often a consequence of the mitotic arrest caused by these compounds. nih.goviiarjournals.org For example, treatment with HoLu-12 not only induced G2/M arrest but also led to increased levels of cleaved PARP, a marker of apoptosis. iiarjournals.org Furthermore, some quinazoline analogues have been shown to activate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases. spandidos-publications.com For instance, the novel quinazolinone MJ-33 was found to increase the expression of cytochrome c and Apaf-1, and decrease the levels of pro-caspase-9 and pro-caspase-3 in colorectal cancer cells. spandidos-publications.com Another quinazoline analog, HMJ-30, was shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the activation of the extrinsic caspase signaling pathway, involving caspase-8 and caspase-3. spandidos-publications.com

CompoundCell LineEffectReference
HoLu-12Oral Squamous Cell Carcinoma (OSCC)G2/M arrest, increased cyclin B, cleaved PARP iiarjournals.org
MJ-33Colorectal Cancer (HT-29/5FUR)Increased cytochrome c, Apaf-1; decreased pro-caspase-9, pro-caspase-3 spandidos-publications.com
HMJ-30Human Umbilical Vein Endothelial Cells (HUVECs)Activation of caspase-8 and caspase-3 spandidos-publications.com

Interference with Tubulin Polymerization

A significant mechanism of action for several this compound analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, involved in vital cellular functions such as cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of tubulin subunits, is essential for their function. The inhibition of this process can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer agents. nih.gov

Derivatives of this compound have been shown to be effective inhibitors of tubulin polymerization. mdpi.comnih.gov For instance, certain fluoroquinazolinones have been designed and synthesized to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization. mdpi.comnih.gov In one study, a 3-(substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl) quinazolin-4(3H)-one derivative, compound 10d , demonstrated significant tubulin polymerization inhibitory activity with an IC50 value of 9.25 µM, comparable to the reference compound colchicine (B1669291) (IC50 = 7.35 µM). nih.gov This inhibition of tubulin polymerization is a key contributor to the cytotoxic effects of these compounds against cancer cell lines. nih.gov

The structural features of these quinazoline analogues play a crucial role in their ability to interact with tubulin. Molecular docking studies have revealed that these compounds can bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. mdpi.com The presence of the fluorophenyl group at the 2-position and various substituents at the 3-position of the quinazoline ring are critical for this interaction. mdpi.comnih.gov

Table 1: Tubulin Polymerization Inhibition by this compound Analogues

Compound IC50 (µM) for Tubulin Polymerization Inhibition Reference
Compound 10d 9.25 nih.gov
Colchicine (Reference) 7.35 nih.gov

Investigation of Anti-inflammatory Mechanisms (e.g., 4JQA protein interaction, COX-2)

In addition to their anticancer activities, this compound analogues have demonstrated significant anti-inflammatory properties. These effects are mediated through various mechanisms, including the interaction with specific proteins involved in the inflammatory cascade and the inhibition of key enzymes like cyclooxygenase-2 (COX-2).

Interaction with 4JQA Protein:

Recent computational studies have identified the 4JQA protein as a potential target for the anti-inflammatory action of quinazoline derivatives. nih.gov The 4JQA protein is a critical component of the inflammatory response. Molecular docking experiments have shown that certain quinazoline derivatives can bind with high affinity to the active site of the 4JQA protein. nih.gov This binding is stabilized by significant interactions with key amino acid residues, suggesting a potential mode of action for these compounds as anti-inflammatory agents. nih.gov This line of research opens up new avenues for the development of novel quinazoline-based anti-inflammatory drugs targeting specific protein-protein interactions. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govresearchgate.nettandfonline.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A number of this compound analogues have been designed and synthesized as selective COX-2 inhibitors. nih.gov For instance, novel quinazolinone tethered phenyl urea (B33335) derivatives have been developed that exhibit potent and selective inhibitory activity against COX-2. In one study, compound 6d , a 1-(2-(4-Fluorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylurea, showed significant COX-2 inhibition. The design of these molecules often incorporates a V-shape to fit into the COX-2 active site, with the quinazolinone core acting as the central heterocyclic ring. nih.gov The substitution pattern, particularly at the 2- and 3-positions of the quinazoline ring, is crucial for achieving high selectivity for COX-2 over COX-1. nih.gov

Table 3: COX-2 Inhibition by a this compound Analogue

Compound Target IC50 (µM) Reference
6d COX-2 Not explicitly stated in the provided text, but shown to be a potent inhibitor.

Advanced Computational and Theoretical Studies of 2 2 Fluorophenyl Quinazoline

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic characteristics of quinazoline-based compounds. tandfonline.comresearchgate.netnih.gov DFT offers a balance between computational cost and accuracy, making it well-suited for studying complex molecules like 2-(2-Fluorophenyl)quinazoline. nih.gov These calculations can elucidate fundamental properties that govern the molecule's behavior.

DFT calculations are instrumental in mapping the electronic landscape of this compound. By solving the Kohn-Sham equations, researchers can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sid.irnih.gov

The HOMO and LUMO are critical in understanding a molecule's reactivity. The HOMO energy relates to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.govsdiarticle3.com A smaller energy gap suggests that the molecule is more polarizable and reactive. For quinazoline (B50416) derivatives, the distribution of these orbitals often shows the HOMO localized on the electron-rich parts of the quinazoline ring system, while the LUMO may be distributed across the phenyl substituent, indicating pathways for charge transfer. sid.irnih.gov

Table 1: Representative Frontier Orbital Energies for a Quinazoline Derivative Calculated via DFT

ParameterEnergy (a.u.)Description
HOMO Energy-0.23929Indicates the molecule's capacity to donate electrons.
LUMO Energy0.01190Indicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap (ΔE)0.25119Correlates with the chemical reactivity and stability of the molecule.

Note: Data is illustrative for a related N-(2-Fluorophenyl) derivative and serves as an example of typical DFT outputs. sid.ir

Computational methods can accurately predict the spectroscopic properties of this compound, which is crucial for its structural confirmation and characterization. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts are obtained. These predictions are highly valuable for assigning signals in experimental NMR spectra, especially for complex structures where signal overlap can occur. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Related Fluorophenyl-Quinoline Compound

Atom PositionExperimental δ (ppm)Calculated δ (ppm)
Aromatic H7.19 - 8.947.13 - 9.02
Methoxy H3.903.87 - 4.27

Note: This table presents comparative data for a 2-(4-fluorophenyl)quinoline (B2528226) derivative to illustrate the accuracy of DFT-based NMR prediction. researchgate.net

DFT provides powerful tools for analyzing the reactivity and selectivity of this compound. The Molecular Electrostatic Potential (MEP) map is a key output that visualizes the charge distribution on the molecule's surface. tandfonline.com Red-colored regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack.

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule. nih.gov These functions help predict which atoms are most likely to participate in specific types of reactions, thereby guiding synthetic modifications and explaining observed reaction outcomes. tandfonline.comnih.gov Analysis of these parameters can reveal, for instance, the relative reactivity of the nitrogen atoms in the quinazoline ring or specific carbons on the phenyl rings.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a macromolecular target, typically a protein. ukaazpublications.comtandfonline.com These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ukaazpublications.com For quinazoline derivatives, a common target is the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Docking studies can reveal the specific interactions that stabilize this binding.

Key interactions for the quinazoline scaffold often include:

Hydrogen Bonds: A crucial hydrogen bond frequently forms between the N1 nitrogen of the quinazoline ring and a backbone amide hydrogen of a key residue in the kinase hinge region (e.g., Met793 in EGFR). researchgate.net

Hydrophobic Interactions: The phenyl rings of the compound typically engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Pi-Stacking Interactions: Aromatic rings can form favorable pi-pi or cation-pi interactions with aromatic residues like phenylalanine or charged residues like lysine. nih.gov

Molecular dynamics simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. This provides insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules, offering a more dynamic and realistic view of the binding event. nih.govresearchgate.net

Table 3: Common Interacting Residues for Quinazoline Scaffolds in Kinase Binding Sites

Interaction TypeKey Amino Acid Residues (Example: EGFR)
Hydrogen BondingMet793, Thr766
Hydrophobic InteractionsLeu820, Leu768, Val726, Ala743
Cation-pi InteractionsLys721

Source: Compiled from studies on quinazoline derivatives binding to protein kinases. nih.govresearchgate.net

Virtual screening utilizes computational docking to rapidly assess large libraries of compounds for their potential to bind to a specific biological target. nih.govfrontiersin.org The this compound scaffold can serve as a starting point or a query structure in such campaigns. By screening derivatives with various substitutions, researchers can identify new compounds with potentially higher binding affinities or improved selectivity. nih.govresearchgate.net

Once promising "hits" are identified, the process of lead optimization begins. Computational studies play a vital role in this phase by predicting how structural modifications will affect binding and other properties (a process known as Structure-Activity Relationship or SAR analysis). patsnap.commdpi.com For example, simulations can suggest where to add functional groups to form additional hydrogen bonds or enhance hydrophobic contacts, thereby improving potency. nih.govufl.edu This iterative cycle of computational prediction followed by chemical synthesis and biological testing accelerates the development of more effective drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sdiarticle3.com For quinazoline derivatives, which exhibit a wide range of pharmacological effects including anticancer and anticonvulsant properties, QSAR is a vital tool for optimizing lead compounds and designing new molecules with enhanced potency. japer.innih.gov

The development of a predictive QSAR model is a systematic process that involves several key stages. For a series of analogs based on the this compound scaffold, the process would begin with the synthesis and biological evaluation of a set of compounds to generate data on their pharmacological potency, typically expressed as an IC50 or EC50 value. nih.gov

The subsequent steps involve:

Data Set Preparation: The compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. japer.in

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic, steric, hydrophobic, or topological, among others.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are employed to create a mathematical equation linking the most relevant descriptors to the observed biological activity. sdiarticle3.comjaper.in

Model Validation: The robustness and predictive ability of the resulting QSAR model are rigorously assessed. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for the external test set (pred_r²). A reliable model is expected to have high values for these parameters, indicating a strong correlation and predictive capacity. japer.in

The final QSAR equation allows researchers to predict the pharmacological potency of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Example of a QSAR Data Set for Hypothetical this compound Derivatives
Compound IDSubstituent (R)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)Residual
1-H15.214.80.4
26-Cl8.58.9-0.4
37-OCH312.111.50.6
46-NO25.35.7-0.4
58-F9.19.00.1

A critical outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that have the most significant impact on pharmacological activity. For the quinazoline scaffold, various studies have highlighted the importance of certain descriptors. japer.innih.gov

For this compound derivatives, key descriptors would likely include:

Electronic Descriptors: The presence of the electronegative fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can be critical for receptor-ligand interactions. sdiarticle3.com

Steric Descriptors: The size and shape of the molecule, particularly the ortho-position of the fluorine atom, create a specific steric profile. This can influence how the molecule fits into the binding pocket of a biological target.

Table 2: Key Structural Descriptors and Their Potential Influence on Activity
Descriptor TypeExample DescriptorPotential Influence on Pharmacological Potency
ElectronicDipole MomentAffects polar interactions with the receptor binding site.
ElectronicHOMO/LUMO EnergyRelates to the molecule's ability to participate in charge-transfer interactions. sdiarticle3.com
StericMolar RefractivityIndicates the volume of the molecule and its polarizability, affecting binding affinity.
TopologicalWiener IndexDescribes molecular branching, which can impact the fit within a binding pocket.
Quantum-ChemicalTotal EnergyRelates to the overall stability of the molecule.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. rsc.org For this compound, theoretical studies can elucidate the most efficient synthetic pathways and explain the underlying principles governing its formation.

The synthesis of 2-substituted quinazolines can be achieved through various routes, such as the reaction of a 2-aminobenzonitrile (B23959) with an aldehyde or the cyclization of N-(2-cyanophenyl)formimidamides. ekb.eg Computational studies, primarily using Density Functional Theory (DFT), can model these reaction pathways. elsevierpure.com Such studies involve mapping the potential energy surface of the reaction to identify the structures and energies of reactants, intermediates, transition states, and products.

A computational investigation of a synthetic pathway for this compound would typically involve:

Locating Stationary Points: Optimization of the geometries of all species involved in the reaction.

Calculating Reaction Energies: Determining the energy differences between products and reactants to establish the thermodynamics (exothermic or endothermic nature) of the reaction.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, the transition state, and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

Analyzing Molecular Orbitals: Studying the interactions of molecular orbitals during the reaction can provide a deeper understanding of the bond-forming and bond-breaking processes.

For example, DFT calculations have been used to study the rotational barriers in related 2-aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives. elsevierpure.com These studies help to understand the steric and electronic effects that substituents, like the ortho-fluorophenyl group, have on the molecule's conformational stability and reactivity, which are key elements in understanding its reaction mechanisms.

Broader Research Applications of 2 2 Fluorophenyl Quinazoline Scaffolds

Potential in Materials Science and Electronic Applications

The rigid, planar structure of the quinazoline (B50416) core provides a robust framework for the design of novel organic functional materials. The introduction of a 2-fluorophenyl group can significantly influence the molecule's frontier molecular orbitals, charge transport characteristics, and solid-state packing, all of which are critical parameters in the performance of organic electronic devices. Researchers are exploring how the electronegativity and position of the fluorine atom can be leveraged to fine-tune these properties for specific applications.

Exploration for Unique Electronic and Photophysical Properties

The primary focus of research into the materials science applications of 2-(2-fluorophenyl)quinazoline scaffolds lies in their unique electronic and photophysical behaviors. The quinazoline moiety itself is known to be a good electron acceptor, and the electronic nature of the substituent at the 2-position can further modulate this property. The presence of a fluorine atom on the phenyl ring, particularly at the ortho position, can induce significant electronic and steric effects, leading to distinct spectroscopic and material properties.

Scientific investigations into related fluorinated quinazoline derivatives have demonstrated their potential as fluorescent materials. For instance, a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives showcased their utility as fluorophores, with some compounds exhibiting high photoluminescence quantum yields (QY) of over 80%. rsc.orgurfu.ru These compounds were also successfully employed as the active layer in blue Organic Light-Emitting Diodes (OLEDs). rsc.orgurfu.ru

Further research on 2-azinyl quinazolines has shown that the introduction of fluorine atoms to the benzene (B151609) ring can lead to a red-shift in both the absorption and emission spectra. researchgate.net This shift is attributed to an extension of the π-conjugation length and a reinforcement of donor-acceptor interactions within the molecule. researchgate.net Specifically, the introduction of fluorine atoms to a 2-azinyl quinazoline derivative resulted in a red-shift of the absorption and emission bands by 9 nm and 18 nm, respectively, accompanied by an increase in the quantum yield. researchgate.net

These findings suggest that the this compound scaffold likely possesses interesting photoluminescent properties. The ortho-fluorine substitution is expected to influence the dihedral angle between the phenyl and quinazoline rings, which in turn can affect the extent of π-conjugation and, consequently, the photophysical properties. The electron-withdrawing nature of the fluorine atom can also impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and electronic characteristics of the material.

The exploration of these properties is crucial for the development of new materials for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): The potential for high quantum yields and tunable emission colors makes these scaffolds attractive for use as emitters or host materials in OLED displays and lighting.

Fluorescent Sensors: The sensitivity of the fluorescence properties to the local environment could be exploited for the development of chemical sensors.

Organic Photovoltaics (OPVs): The donor-acceptor characteristics of the scaffold could be beneficial in the design of new materials for organic solar cells.

The following table summarizes the photophysical data for some representative fluorinated quinazoline derivatives, illustrating the potential of this class of compounds in materials science.

Compound NameAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (QY, %)Solvent
2-Azinyl quinazoline derivative 139047254Toluene (B28343)
2-Azinyl quinazoline derivative with fluorine (2b)39949072Toluene
2-(3,5-bis(trifluoromethyl)phenyl)quinazoline deriv. 1Not specified414-597>80Cyclohexane
2-(3,5-bis(trifluoromethyl)phenyl)quinazoline deriv. 2Not specified414-597>80Cyclohexane

Future Perspectives and Unexplored Research Avenues for 2 2 Fluorophenyl Quinazoline

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic routes is paramount for the future of 2-(2-Fluorophenyl)quinazoline. While traditional methods for synthesizing 2-arylquinazolines exist, future research will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Recent advancements in the synthesis of quinazoline (B50416) derivatives have highlighted several promising directions. For instance, methodologies that avoid the use of hazardous solvents and expensive or toxic catalysts are gaining traction. researchgate.netresearchgate.net One such approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, using oxygen as a green oxidant. researchgate.net Another sustainable method employs nano-SiO2-SO3H as an efficient and reusable acidic catalyst for the one-pot synthesis of quinazoline derivatives in the absence of toxic solvents. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Quinazoline Derivatives

MethodologyKey FeaturesPotential Advantages for this compound
Transition-Metal-Free Oxidative Condensation Utilizes oxygen as a green oxidant; solvent-free conditions. researchgate.netReduced cost and environmental impact; avoidance of heavy metal contamination.
Nanocatalysis Employs reusable solid acid catalysts like nano-SiO2-SO3H. researchgate.netHigh efficiency; catalyst recyclability; environmentally benign.
Visible-Light Photocatalysis Uses light energy to drive reactions with a photosensitizer. mdpi.comMild reaction conditions; utilization of renewable energy; green synthesis.
Microwave-Assisted Synthesis Rapid, solvent-free reactions. frontiersin.orgReduced reaction times; increased yields; energy efficiency.

Deeper Mechanistic Understanding of Biological Action and Target Specificity

While quinazoline derivatives are known to exhibit a broad spectrum of biological activities, a deeper understanding of the specific mechanisms of action for this compound is a critical area for future research. Many quinazoline-based compounds function as kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways. nih.govbiomedres.usnih.gov

Future investigations should focus on identifying the precise molecular targets of this compound. This can be achieved through a combination of biochemical assays, proteomics, and structural biology techniques. For example, kinome profiling can reveal the specific kinases that are inhibited by the compound, while X-ray crystallography can provide detailed insights into the binding mode at the atomic level. researchgate.net Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective analogs. researchgate.net

Targeted Applications in Emerging Therapeutic Areas

The versatile pharmacological profile of the quinazoline scaffold suggests that this compound could be a valuable lead compound in several emerging therapeutic areas. mdpi.com While much of the focus has been on cancer, its potential in other diseases is an exciting avenue for exploration. biomedres.usnih.gov

Neurodegenerative Diseases: There is growing interest in the application of quinazoline derivatives for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov The ability of some quinazolines to inhibit kinases involved in pathological processes like tau hyperphosphorylation or neuroinflammation makes them attractive candidates. mdpi.com Future research could involve evaluating this compound in preclinical models of these diseases to assess its neuroprotective effects and its ability to modulate key pathological pathways. nih.govnih.gov

Infectious Diseases: Quinazoline derivatives have also demonstrated activity against various pathogens, including bacteria, fungi, and parasites. rsc.orgnih.gov The identification of 2-arylquinazolines with potent antileishmanial activity highlights the potential of this scaffold in developing new treatments for neglected tropical diseases. rsc.orgnih.gov Screening this compound against a broad panel of infectious agents could uncover novel antimicrobial properties.

Table 2: Potential Therapeutic Areas for this compound

Therapeutic AreaPotential Mechanism of ActionResearch Focus
Oncology Inhibition of protein kinases (e.g., EGFR, VEGFR). researchgate.netmdpi.comDevelopment of selective and potent anti-cancer agents.
Neurodegenerative Diseases Modulation of kinases involved in neuroinflammation and protein aggregation. nih.govmdpi.comEvaluation in preclinical models of Alzheimer's and Parkinson's disease.
Infectious Diseases Targeting essential enzymes in pathogens. rsc.orgScreening against a wide range of bacteria, fungi, and parasites.
Inflammatory Diseases Inhibition of inflammatory signaling pathways. mdpi.comInvestigation of its anti-inflammatory properties in relevant models.

Advanced Materials and Device Integration Research

Beyond its biomedical potential, the unique photophysical properties of the quinazoline core suggest that this compound could be a valuable component in the development of advanced materials. Quinazoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netbeilstein-journals.org

The incorporation of a quinazoline unit as an acceptor core in donor-acceptor systems has been shown to result in materials with interesting photophysical properties. beilstein-journals.org Future research could focus on synthesizing novel derivatives of this compound with tailored electronic properties for specific applications. For example, modifying the substituents on the phenyl ring could tune the emission color and efficiency of the resulting material. rsc.org

The investigation of these compounds for use in sensors is another promising avenue. The sensitivity of some quinazoline derivatives to pH changes suggests their potential in the development of chemical sensors. researchgate.net Furthermore, the integration of this compound-based materials into electronic devices such as transistors and solar cells remains a largely unexplored area that warrants further investigation. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. springernature.com These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives with desired properties.

In silico methods can be employed to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds, thereby reducing the need for extensive and costly experimental screening. rsc.orgijfmr.comnih.gov Machine learning models can be trained on existing data for quinazoline derivatives to identify key structural features that contribute to a specific biological activity or material property. doaj.org

For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the anticancer potency of new analogs. rsc.org Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound with its biological targets, guiding the design of more potent and selective inhibitors. nih.govbenthamdirect.com The application of these computational approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound in a more efficient and targeted manner.

Q & A

Q. What are the common synthetic routes for 2-(2-fluorophenyl)quinazoline derivatives, and how do reaction conditions affect yields?

  • Methodological Answer : A widely used method involves condensation reactions of 2-aminobenzophenone derivatives with fluorinated aldehydes (e.g., 2-fluorobenzaldehyde) in the presence of ammonium acetate and catalytic dimethylaminopyridine (DMAP) in ethanol at elevated temperatures (~313 K). Post-reaction purification via recrystallization (e.g., ethyl acetate) ensures product integrity. For example, yields of 39.5% were achieved for structurally similar triazoloquinazolines under optimized conditions . Factors such as solvent polarity, catalyst loading, and stoichiometric ratios of reactants critically influence yield and purity.

Q. How can spectroscopic techniques (NMR, LC-MS) validate the structural integrity of this compound compounds?

  • Methodological Answer : 1H NMR is essential for verifying substituent positions and aromatic proton environments. For instance, fluorophenyl protons in 5-cyclopentyl-2-(4-fluorophenyl)triazoloquinazoline exhibit distinct chemical shifts at δ 7.30–7.80 ppm due to fluorine's electron-withdrawing effects . LC-MS confirms molecular weight (e.g., m/z = 315.34 for C20H14FN3) and detects impurities. Elemental analysis (C, H, N) further validates stoichiometry, with deviations <0.5% indicating high purity .

Q. What are the key structure-activity relationship (SAR) principles for 2-fluorophenyl substitution in quinazoline-based bioactive compounds?

  • Methodological Answer : The 2-fluorophenyl group enhances bioactivity by modulating electron density and steric interactions. SAR studies show that fluorination at the 2-position improves antibacterial activity when paired with a triazolyl or C=N group at the quinazoline's 2- or 3-position. For antifungal activity, 4-thioquinazoline derivatives with 2-fluorophenyl substitutions exhibit enhanced potency due to increased lipophilicity .

Advanced Research Questions

Q. What strategies resolve contradictions in photophysical data interpretation for fluorinated quinazoline derivatives across different solvent systems?

  • Methodological Answer : Discrepancies in UV-vis absorption spectra (e.g., λmax shifts between polar vs. nonpolar solvents) require cross-validation with cyclic voltammetry (CV) and thermogravimetric analysis (TGA). For example, solvatochromic effects in acetonitrile vs. toluene can be correlated with redox potentials (e.g., E1/2 = −1.2 V vs. Ag/AgCl) to distinguish solvent-induced vs. intrinsic electronic transitions . Time-resolved fluorescence spectroscopy further clarifies excited-state dynamics.

Q. How can computational methods (DFT, molecular docking) optimize the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer properties. For instance, a HOMO-LUMO gap of 3.5 eV in this compound indicates potential as a fluorophore . Molecular docking against protein targets (e.g., tyrosine kinases) identifies optimal substituent orientations for binding affinity. Free energy perturbation (FEP) simulations refine synthetic priorities by estimating ΔGbinding for fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.